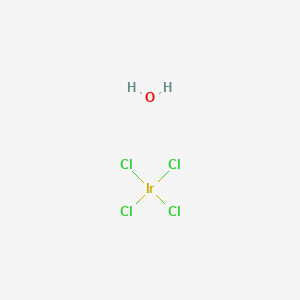

Iridium(IV) chloride hydrate

Beschreibung

Eigenschaften

IUPAC Name |

tetrachloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBPOWBLLYZRG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583556 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207399-11-9, 119401-96-6 | |

| Record name | Tetrachloroiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iridium(IV) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iridium(IV) Chloride Hydrate

Foreword: The Enduring Utility of a Versatile Iridium Precursor

To the researchers, catalysts, and pioneers in drug development, this guide serves as a technical deep-dive into a cornerstone of iridium chemistry: Iridium(IV) chloride hydrate (IrCl₄·nH₂O). While seemingly a simple inorganic salt, this compound is a critical gateway to a vast landscape of advanced materials, from potent homogeneous catalysts to robust iridium oxide nanoparticles for electrochemistry.[1] Its utility lies in its accessibility and its reactive Ir(IV) center, poised for substitution, reduction, and transformation.

This document eschews a rigid template. Instead, it is structured to provide a logical and practical workflow, moving from foundational synthesis principles to rigorous characterization. Our focus is not merely on the "how," but critically, on the "why"—explaining the causality behind each methodological choice. This approach is designed to empower you, the practicing scientist, to not only replicate these methods but to adapt and troubleshoot them with a deep, mechanistic understanding. Every protocol is designed as a self-validating system, with characterization checkpoints to ensure the integrity of your material at each stage.

Section 1: Synthesis of Iridium(IV) Chloride Hydrate

The synthesis of Iridium(IV) chloride hydrate is fundamentally an exercise in managing the coordination chemistry and oxidation state of iridium. The most common and reliable starting material is the commercially available hexachloroiridic acid, H₂IrCl₆·nH₂O, a compound where iridium is already in the desired +4 oxidation state. The primary challenge is to remove the two protonated ligands (H⁺) and modify the coordination sphere from the stable octahedral [IrCl₆]²⁻ anion to the desired hydrated tetrachloride species without inducing unintentional reduction to Ir(III) or premature hydrolysis to iridium oxides.

Core Principle: Controlled Hydrolysis and Ligand Dissociation

The most direct method for preparing Iridium(IV) chloride hydrate from hexachloroiridic acid involves the careful removal of hydrogen chloride from the coordination sphere. This is typically achieved by controlled heating of an aqueous solution, which encourages the dissociation of HCl and the coordination of water molecules.

Another common precursor is ammonium hexachloroiridate, (NH₄)₂[IrCl₆].[2] Using this starting material requires an additional step to remove the ammonium ions. A classic method involves treatment with aqua regia (a mixture of nitric acid and hydrochloric acid) to oxidize and drive off the ammonium ions as nitrogen gas and water, followed by careful evaporation with hydrochloric acid to remove residual nitrates.[3]

Recommended Laboratory Protocol: From Hexachloroiridic Acid

This protocol details the synthesis from the more direct precursor, hexachloroiridic acid, which avoids the introduction of nitrogenous impurities.

Objective: To synthesize amorphous Iridium(IV) chloride hydrate (IrCl₄·nH₂O) from hexachloroiridic acid (H₂IrCl₆·nH₂O).

Materials:

-

Hexachloroiridic acid (H₂IrCl₆·nH₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask

-

Rotary evaporator

-

Heating mantle

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of hexachloroiridic acid in a minimal amount of deionized water. The resulting solution will be a dark reddish-brown, characteristic of the [IrCl₆]²⁻ anion.[2]

-

Initial Concentration: Gently heat the solution in a water bath under vacuum on a rotary evaporator. The goal is not to achieve dryness but to form a concentrated syrup. This initial step begins to drive off free HCl.

-

Iterative HCl Addition and Evaporation: Add a small volume of concentrated hydrochloric acid to the syrup and repeat the rotary evaporation. This step is critical. The excess chloride ions from the HCl help to suppress the premature formation of iridium oxides by shifting the equilibrium away from extensive hydrolysis.[4]

-

Final Drying: After 2-3 cycles of HCl addition and evaporation, continue to heat the thick syrup under a high vacuum at a moderately elevated temperature (e.g., 50-60°C). The material should not be heated too aggressively, as this can lead to the formation of insoluble iridium oxides. The process is complete when a brittle, dark brown to black amorphous solid is obtained.[5]

-

Characterization Checkpoint: The resulting solid is Iridium(IV) chloride hydrate. It is highly hygroscopic and should be stored in a desiccator over a strong drying agent like P₂O₅. Before proceeding, a small sample should be tested for solubility in water; it should dissolve readily to give a brown solution.

Causality Explained: The repeated additions of concentrated HCl are the key to a successful synthesis. While we are trying to remove two equivalents of HCl from the starting material, simply heating an aqueous solution of H₂IrCl₆ would lead to uncontrolled hydrolysis, yielding insoluble iridium(IV) oxide (IrO₂). The common ion effect, provided by the excess Cl⁻, maintains a high chloride concentration, allowing for the controlled removal of water and HCl while preserving the soluble iridium chloride species.

Section 2: Comprehensive Characterization

Characterization of Iridium(IV) chloride hydrate is essential to confirm the +4 oxidation state, estimate the degree of hydration, and verify its suitability as a precursor for further reactions. Due to its amorphous and hygroscopic nature, a combination of spectroscopic and thermal methods provides the most complete picture.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of analysis to fully characterize the synthesized Iridium(IV) chloride hydrate.

Caption: Workflow for the comprehensive characterization of Iridium(IV) chloride hydrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purpose: To confirm the presence of iridium in the +4 oxidation state. While the final product is IrCl₄·nH₂O, dissolving it in a solution containing excess chloride (e.g., dilute HCl) regenerates the well-characterized hexachloroiridate(IV) anion, [IrCl₆]²⁻.

Experimental Protocol:

-

Prepare a dilute solution of the synthesized Iridium(IV) chloride hydrate in 1 M HCl.

-

Record the absorption spectrum from approximately 300 nm to 700 nm.

-

The spectrum should exhibit characteristic ligand-to-metal charge-transfer (LMCT) bands.

Expected Results: The aqueous [IrCl₆]²⁻ ion has two characteristic absorption maxima. The exact positions can vary slightly with the solvent and counter-ion, but they are typically observed around 488-503 nm and 430-444 nm .[3][6] The presence of these intense bands is a strong indicator that iridium is predominantly in the +4 oxidation state. A solution of an Ir(III) chloro-complex, for comparison, would be a much lighter olive-green color with significantly different and weaker absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the presence of water of hydration and the metal-chloride bonds.

Experimental Protocol:

-

Prepare a KBr pellet containing a small amount of the finely ground, dried sample.

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. If instrumentation allows, extend the range into the far-IR region (below 400 cm⁻¹) to observe the Ir-Cl stretch.

Expected Results:

-

Water of Hydration: A broad, strong absorption band will be present in the region of 3400-3200 cm⁻¹ , corresponding to the O-H stretching vibrations of the water molecules. A medium-intensity band around 1630 cm⁻¹ is also expected, which is characteristic of the H-O-H bending vibration.

-

Metal-Halide Vibrations: The Ir-Cl stretching modes for octahedral Ir(IV) complexes typically occur in the far-infrared region. While data for IrCl₄·nH₂O is scarce, based on related complexes like [IrCl₆]²⁻, a strong, broad absorption is expected in the 300-350 cm⁻¹ range.[7]

Thermogravimetric Analysis (TGA)

Purpose: To quantify the number of water molecules of hydration (the value of 'n') and to determine the thermal stability of the compound.

Experimental Protocol:

-

Place a small, accurately weighed sample (5-10 mg) into an alumina TGA crucible.

-

Heat the sample under an inert atmosphere (e.g., nitrogen or argon) from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

Expected Results: The TGA thermogram will show distinct weight loss steps.

-

Dehydration: The first significant weight loss will occur at relatively low temperatures, typically between 50°C and 200°C .[8] This mass loss corresponds to the removal of the water of hydration. By calculating the percentage of weight lost in this step, one can determine the value of 'n'.

-

Decomposition: At higher temperatures (often >350°C), further weight loss will occur as the anhydrous IrCl₄ decomposes.[9]

Example Calculation for 'n':

-

Assume the starting formula is IrCl₄·nH₂O.

-

Molecular weight of IrCl₄ = 192.22 + 4 * 35.45 = 334.02 g/mol .

-

Molecular weight of H₂O = 18.02 g/mol .

-

If TGA shows a 10% weight loss in the dehydration step, this means: (n * 18.02) / (334.02 + n * 18.02) = 0.10 Solving for 'n' gives a value of approximately 2.3. This suggests the sample is a mixture of hydrates or has an average hydration state around n=2.

Powder X-Ray Diffraction (XRD)

Purpose: To confirm the amorphous nature of the synthesized material.

Experimental Protocol:

-

A small amount of the finely ground powder is mounted on a sample holder.

-

The sample is scanned over a wide 2θ range (e.g., 10-80°).

Expected Results: Unlike crystalline materials which produce a series of sharp, well-defined Bragg reflections, amorphous Iridium(IV) chloride hydrate will produce a powder XRD pattern with very broad, diffuse humps and a lack of any sharp peaks.[10] This confirms its non-crystalline, or amorphous, solid-state structure.

Section 3: Data Summary and Handling

For ease of reference, the key physical and characterization data for Iridium(IV) chloride hydrate are summarized below.

| Property | Description | Source(s) |

| Chemical Formula | IrCl₄·nH₂O | [1] |

| Appearance | Black or dark brown, amorphous, hygroscopic solid | [1][5] |

| Solubility | Soluble in water and alcohols | [5] |

| UV-Vis λmax ([IrCl₆]²⁻) | ~488-503 nm, ~430-444 nm (in HCl) | [3][6] |

| FTIR Bands (cm⁻¹) | ~3400 (O-H stretch, broad), ~1630 (H-O-H bend), ~320 (Ir-Cl stretch, broad) | [7] |

| Thermal Profile | Dehydration below 200°C, followed by decomposition at higher temperatures | [8] |

| Crystal Structure | Amorphous | [5][10] |

Safe Handling and Storage: Iridium(IV) chloride hydrate is harmful if swallowed and causes skin and eye irritation.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its highly hygroscopic nature, it must be stored in a tightly sealed container inside a desiccator to prevent absorption of atmospheric moisture, which can alter its hydration state and reactivity.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the synthesis and characterization of Iridium(IV) chloride hydrate. By understanding the chemical principles that govern its formation and the analytical techniques that verify its structure and purity, researchers are well-equipped to produce high-quality material for applications in catalysis, materials science, and drug discovery. The protocols and insights herein are intended to serve as a robust foundation for your work with this pivotal iridium compound.

References

-

Iridium(IV) chloride hydrate (PubChem CID 16212119). (n.d.). PubChem. Retrieved from [Link]

-

Pasetsky, D. V., et al. (2023). First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure. Inorganic Chemistry, 62(22), 8699–8709. Retrieved from [Link]

-

Ghosh, S. N. (1966). Infrared spectroscopy and coordination chemistry. University of Hawaii. Retrieved from [Link]

-

Iridium (IV) Chloride, Ir 57%. (n.d.). Ereztech. Retrieved from [Link]

-

Stanbury, D. M., et al. (2018). Oxidation of Methanesulfinate by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical. Inorganic Chemistry, 57(7), 3934–3941. Retrieved from [Link]

-

Pasetsky, D. V., et al. (2021). Chemical Evolution in Solutions of Ir Complex [H(dmso)2]2[IrCl6]. Chemistry – An Asian Journal, 16(23), 3926-3935. Retrieved from [Link]

-

Ammonium hexachloroiridate(IV). (n.d.). Grokipedia. Retrieved from [Link]

-

The XRD pattern of iridium film deposited on glass substrate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ammonium hexachloroiridate(IV). (n.d.). Wikipedia. Retrieved from [Link]

-

Iridium tetrachloride. (n.d.). Wikipedia. Retrieved from [Link]

-

EPR Spectroscopy of Transformations of Iridium(III) and Iridium(IV) Hydroxo Complexes in Alkaline Media. (n.d.). red-ox.ru. Retrieved from [Link]

-

XRD data for an iridium powder. (n.d.). ResearchGate. Retrieved from [Link]

-

Cherepakhin, V., & Williams, T. J. (2018). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. OSTI.GOV. Retrieved from [Link]

-

Formation of Iridium(IV) Oxide (IrOX) Films by Electroflocculation. (n.d.). ResearchGate. Retrieved from [Link]

-

The standard X-ray powder diffraction pattern of Ir (Pattern: 87-0715). (n.d.). ResearchGate. Retrieved from [Link]

-

(a) Thermogravimetric analysis curve with weight loss pattern... (n.d.). ResearchGate. Retrieved from [Link]

-

IR Spectroscopy. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). LinkedIn. Retrieved from [Link]

-

Armentrout, P. B. (2002). "Infrared Spectroscopy of Transition Metal-Molecular Interactions in the Gas Phase". OSTI.GOV. Retrieved from [Link]

-

Die Oxyde des Iridiums. (n.d.). ResearchGate. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) data showing weight loss of specimens... (n.d.). ResearchGate. Retrieved from [Link]

-

Fujita, J., Nakamoto, K., & Kobayashi, M. (1956). Infrared Spectra of Metallic Complexes. I. The Effect of Coördination on the Infrared Spectra of Ammine, Rhodanato and Azido Complexes. Journal of the American Chemical Society, 78(13), 3295-3297. Retrieved from [Link]

-

Dissolving Ir and IrO2 to Hexachloroiridate. (2023). Sciencemadness.org. Retrieved from [Link]

-

Figure S4. Thermal-gravimetric data for compound 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Hexachloroiridic Acid Hexahydrate (CAS 16941-92-7). (n.d.). UIV Chem. Retrieved from [Link]

-

Wang, G., et al. (2008). Thermogravimetric analysis and kinetic study on pyrolysis of representative medical waste composition. Journal of Hazardous Materials, 153(3), 1121-1128. Retrieved from [Link]

-

Kadeřábek, J., et al. (2016). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Thermochimica Acta, 632, 75-80. Retrieved from [Link]

Sources

- 1. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 2. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Iridium tetrachloride - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. researchgate.net [researchgate.net]

- 9. Iridium (IV) Chloride, Ir 57% | Iridium(IV) Chloride Hydrate | IrCl4 · XH2O - Ereztech [ereztech.com]

- 10. osti.gov [osti.gov]

- 11. Iridium(IV) chloride hydrate | Cl4H2IrO | CID 16212119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pivotal Role of Iridium(IV) Chloride Hydrate in Modern Science

An In-depth Technical Guide to Iridium(IV) Chloride Hydrate for Advanced Research Applications

Iridium, a rare and exceptionally corrosion-resistant precious metal, has carved a significant niche in catalysis and materials science.[1] Among its various compounds, Iridium(IV) chloride hydrate (IrCl₄·xH₂O) stands out as a cornerstone precursor material.[2] This black crystalline solid is not merely a chemical reagent but a versatile gateway to a vast array of advanced applications, from next-generation energy storage systems to sophisticated organic synthesis and the fabrication of novel nanomaterials.[2][3] Its utility stems from the +4 oxidation state of the iridium center, combined with the labile nature of its chloride and water ligands, making it an ideal starting point for chemical transformations.

This guide offers a comprehensive exploration of the essential physical and chemical properties of Iridium(IV) chloride hydrate. It is designed for researchers, application scientists, and professionals in drug development who require a deep, practical understanding of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, provide validated experimental protocols for its characterization, and contextualize its applications in cutting-edge research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of IrCl₄·xH₂O is critical for its effective use in any experimental setting. These characteristics dictate its storage, handling, solubility, and reactivity.

Physical Characteristics

Iridium(IV) chloride hydrate typically appears as a black, crystalline powder or solid mass.[2][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can alter its hydration state and reactivity.[5][6] Therefore, proper storage in a dry, inert environment is paramount.

Structural and Molecular Data

The compound's formula, IrCl₄·xH₂O, highlights a key feature: the variable number of water molecules in its hydrated form.[2] This variability affects the precise molecular weight and can influence experimental outcomes if not properly characterized. The anhydrous molecular weight serves as a baseline for calculations.[7] While the simple formula might suggest a simple salt, in reality, iridium(IV) ion tends to adopt a six-coordinate octahedral geometry, with the coordination sphere likely occupied by a combination of chloride ions and water molecules.[8]

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value / Description | Source(s) |

| Appearance | Black crystalline solid or powder. | [2][4][7] |

| Molecular Formula | IrCl₄·xH₂O | [2][7][9] |

| Molecular Weight | 334.03 g/mol (anhydrous basis) | [3][4][7] |

| Oxidation State | Iridium (+4) | [2] |

| Melting Point | Decomposes at >350 °C. | [5][7] |

| Solubility | Soluble in water, alcohol, and dilute hydrochloric acid. | [8][10] |

| Stability | Hygroscopic; sensitive to moisture. | [6] |

Chemical Reactivity and Applications

The chemical behavior of Iridium(IV) chloride hydrate is dominated by its role as a precursor. It is rarely the final active species but rather the essential starting material for creating catalytically active complexes, oxides, and nanoparticles.

Reactivity Profile

-

Ligand Exchange: The chloride and water ligands can be substituted by other ligands, a fundamental process for synthesizing a wide range of organometallic iridium complexes used in catalysis.

-

Reduction: The Ir(IV) center can be readily reduced to the also common Ir(III) state, a key step in many catalytic cycles.[1]

-

Thermal Decomposition: When heated, the compound loses its water of hydration before decomposing. In an inert or reductive atmosphere, this can ultimately yield iridium metal, while in the presence of oxygen, it can form iridium oxides.[8][11]

-

Incompatibilities: It is reactive with strong bases, cyanides, and strong oxidizing agents.[6][11] Contact with certain metals can also lead to corrosive reactions.[12]

Premier Applications

The versatility of IrCl₄·xH₂O is showcased in its diverse applications across multiple scientific domains:

-

Catalysis: It is a go-to precursor for some of the most efficient catalysts known. This includes synthesizing iridium oxide nanoparticles for the hydrogenation of nitrogen heterocycles and preparing single-atom iridium catalysts for the oxygen evolution reaction (OER), a critical process for green hydrogen production.[2] In organic synthesis, its derivatives catalyze reactions like carbon-carbon bond formation.[3][13]

-

Materials Science & Electrochemistry: A prominent application is the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries, enhancing their efficiency and stability.[2] Its excellent conductivity and stability also make it valuable in the development of electrochemical sensors and advanced coatings.[3][14]

-

Nanotechnology: It serves as a reliable source for the synthesis of iridium nanoparticles, which are highly valued for their catalytic and imaging applications.[3][14]

Caption: Logical flow from Iridium(IV) Chloride Hydrate to key applications.

Experimental Protocols for Material Characterization

To ensure reproducibility and accuracy in research, rigorous characterization of the Iridium(IV) chloride hydrate starting material is essential. The following protocols outline standard, self-validating methodologies.

Workflow for Characterization

A logical workflow ensures all critical parameters of the material are assessed before its use in sensitive applications.

Caption: A typical workflow for qualifying Iridium(IV) Chloride Hydrate.

Protocol: Water Content by Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, the initial mass loss corresponds to the evaporation of water molecules, allowing for precise quantification of the hydration number 'x'.

-

Methodology:

-

Instrument Setup: Calibrate the TGA instrument's temperature and mass sensors according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of Iridium(IV) chloride hydrate into a clean, tared alumina or platinum TGA pan.

-

Experimental Conditions:

-

Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidation of the iridium compound at elevated temperatures.

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min. Causality: A controlled ramp rate ensures thermal equilibrium and clear separation of decomposition events.

-

-

Data Analysis:

-

Identify the initial weight loss step, typically occurring between 50 °C and 200 °C. This corresponds to the loss of water.

-

Calculate the percentage mass loss in this step.

-

Use the percentage mass loss and the anhydrous molecular weight (334.03 g/mol ) to calculate the moles of water per mole of IrCl₄, thus determining 'x'.

-

-

Protocol: Purity and Iridium Content by ICP-OES

-

Principle: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a destructive analytical technique used to determine the elemental composition of a sample with high accuracy.

-

Methodology:

-

Sample Digestion:

-

Accurately weigh approximately 50 mg of Iridium(IV) chloride hydrate into a clean Teflon digestion vessel.

-

Carefully add 5 mL of freshly prepared aqua regia (3:1 mixture of concentrated HCl and HNO₃) in a fume hood.

-

Seal the vessel and heat using a microwave digestion system according to a validated program for precious metals. Causality: Microwave-assisted acid digestion ensures complete dissolution of the iridium compound into a homogenous aqueous matrix suitable for analysis.

-

-

Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10 ppm) of iridium and other potential metallic impurities from certified stock solutions. The matrix of the standards should match the digested sample (i.e., contain a similar acid concentration).

-

Instrumental Analysis:

-

Aspirate the digested sample solution and calibration standards into the ICP-OES instrument.

-

Monitor the emission lines for iridium (e.g., 225.247 nm) and other trace metals.

-

-

Data Analysis:

-

Generate a calibration curve from the standards.

-

Use the calibration curve to determine the concentration of iridium and any impurities in the sample solution.

-

Calculate the weight percentage of iridium in the original solid sample to confirm it meets specifications (typically 50-54%).[15]

-

-

Safety, Handling, and Storage

Proper handling of Iridium(IV) chloride hydrate is crucial for ensuring laboratory safety and maintaining the integrity of the material.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][12] It may also cause respiratory irritation.[7]

-

Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid generating dust.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. The container must be kept tightly closed to protect the hygroscopic material from moisture.[6][11]

Table 2: GHS Hazard Summary

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals | Warning |

Conclusion

Iridium(IV) chloride hydrate is far more than a simple inorganic salt; it is a critical enabler of innovation in catalysis, energy storage, and materials science. Its value lies in its predictable reactivity and its role as a versatile precursor to a multitude of high-performance materials. For the researcher, a deep understanding of its physical properties, chemical behavior, and the protocols for its rigorous characterization is not merely academic—it is the foundation for reproducible, high-impact scientific discovery. By employing the insights and methodologies outlined in this guide, scientists and developers can confidently harness the full potential of this pivotal compound.

References

- Vertex AI Search. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers.

- Chem-Impex. Iridium(IV)

- J&K Scientific LLC. Iridium(IV)

- PubChem. Iridium(IV)

- Sigma-Aldrich. Iridium(IV) chloride 99.9+ trace metals 207399-11-9.

- ChemBK. Iridium(IV)

- Colonial Metals.

- Chem-Impex. Iridium(IV)

- CymitQuimica. Iridium(IV)

- Sigma-Aldrich.

- ChemicalBook. IRIDIUM(IV) CHLORIDE | 207399-11-9.

- Strem. Iridium(IV)

- Thermo Fisher Scientific.

- ProChem, Inc. Iridium (IV) Chloride, Ir 57%.

- Acharyaa Agencies. Iridium (IV)

- PubChem. Iridium tetrachloride | Cl4Ir | CID 24815.

- Sigma-Aldrich. Iridium(IV) chloride technical grade 207399-11-9.

- Wikipedia. Iridium.

Sources

- 1. Iridium - Wikipedia [en.wikipedia.org]

- 2. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Iridium(IV) chloride, hydrate | CymitQuimica [cymitquimica.com]

- 5. IRIDIUM(IV) CHLORIDE | 207399-11-9 [chemicalbook.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Iridium (IV) Chloride, Ir 57% - ProChem, Inc. [prochemonline.com]

- 8. Iridium tetrachloride | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. strem.com [strem.com]

- 10. chembk.com [chembk.com]

- 11. colonialmetals.com [colonialmetals.com]

- 12. Iridium(IV) chloride hydrate | Cl4H2IrO | CID 16212119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Iridium (IV) Chloride Hydrate Exporter, Supplier from Coimbatore [acharyaaagencies.in]

Iridium(IV) chloride hydrate solubility in different solvents

An In-depth Technical Guide Solubility of Iridium(IV) Chloride Hydrate: A Comprehensive Guide for Researchers

Abstract

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a pivotal precursor in materials science and catalysis, widely used in the synthesis of high-performance catalysts and advanced materials.[1][2] Its effective utilization is fundamentally dependent on a thorough understanding of its solubility characteristics, which govern reaction kinetics, catalyst dispersion, and overall process efficiency. This guide provides an in-depth analysis of the solubility of Iridium(IV) chloride hydrate across a range of solvents. Moving beyond simple qualitative descriptors, we explore the underlying chemical principles of dissolution, including speciation, hydrolysis, and solvent coordination. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights, quantitative data, and robust experimental protocols to ensure predictable and reproducible results in the laboratory.

Core Physicochemical Characteristics

Iridium(IV) chloride hydrate is a black, crystalline, and hygroscopic solid.[1][3][4] The chemical formula, IrCl₄·xH₂O, indicates a variable number of water molecules in its structure, which can influence its molecular weight and precise reactivity.[1] It is crucial to distinguish this hydrated form from its anhydrous counterpart, Iridium(III) chloride (IrCl₃), which is notably insoluble in water and most common solvents.[5][6] The hydrated form, which is the subject of this guide, is the common starting material for most iridium chemistry due to its greater solubility.[5]

Key Properties:

-

Appearance: Black solid[4]

-

Formula: IrCl₄·xH₂O[2]

-

Anhydrous Molecular Weight: 334.03 g/mol [2]

-

Key Hazard: Harmful if swallowed, causes serious skin and eye irritation.[4][7][8]

-

Primary Characteristic: Hygroscopic; must be stored in a tightly closed container in a dry, well-ventilated place.[3][9]

The Chemistry of Dissolution: Speciation and Stability

The dissolution of Iridium(IV) chloride hydrate is not a simple physical process but a complex chemical transformation that dictates the nature of the iridium species in solution. The choice of solvent directly influences the stability, color, and reactivity of the resulting solution.

Aqueous Solutions and the Role of Hydrochloric Acid

In pure water, Iridium(IV) chloride hydrate dissolves to form complex aqueous species. The primary species is the hexachloroiridate(IV) anion, [IrCl₆]²⁻. However, this anion is susceptible to hydrolysis, a reaction where water molecules displace chloride ligands, leading to the formation of various aquated species like [IrCl₅(H₂O)]⁻ and [IrCl₄(H₂O)₂]. This process can be represented by the following equilibrium:

[IrCl₆]²⁻ + nH₂O ⇌ [IrCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

This hydrolysis is often slow and can lead to changes in the solution's properties over time, including precipitation of iridium oxides or hydroxides, particularly in neutral or basic pH.[10]

To suppress hydrolysis and stabilize the desired [IrCl₆]²⁻ species, dissolution in dilute hydrochloric acid (HCl) is strongly recommended .[11][12] The excess chloride ions in the HCl solution shift the equilibrium to the left, in accordance with Le Châtelier's principle, preserving the hexachloroiridate(IV) complex and ensuring a stable, homogenous solution.

Alcoholic Solvents

Iridium(IV) chloride hydrate is reported to be soluble in alcohols.[11][12] The polar nature of alcohols, such as methanol and ethanol, facilitates the dissolution of the ionic iridium salt. Similar to water, alcohol molecules can act as ligands, potentially displacing chloride ions from the coordination sphere, although this process is generally less pronounced than with water. Alcohol-based solutions are common in the synthesis of organometallic iridium catalysts.[5]

Other Organic Solvents

The solubility in other organic solvents is highly dependent on the solvent's polarity and coordinating ability.

-

Dimethyl Sulfoxide (DMSO): While potentially a solvent, DMSO can act as a reducing agent, converting Ir(IV) to Ir(III).[13] This is evidenced by a slow change in the solution's UV-Vis absorption spectrum over time.[13] Researchers should be aware of this potential reactivity when using DMSO.

-

Acetone: The reaction of hexachloroiridic acid with acetone can lead to the formation of an iridium(IV) monoacetone complex, [IrCl₅(Me₂CO)]⁻, indicating that acetone can act as both a solvent and a ligand.[13]

-

Non-polar Solvents: Solubility is expected to be negligible in non-polar solvents like alkanes.[5]

The complex interplay between the iridium salt and the solvent is a critical consideration for any experimental design. The following diagram illustrates the key equilibria at play in an aqueous acidic solution.

Caption: Chemical equilibria of Iridium(IV) chloride in aqueous solution.

Solubility Data Summary

| Solvent | Type | Reported Solubility | Citation(s) | Notes |

| Water (H₂O) | Polar Protic | Soluble, Very Soluble | [4][11][12][14] | Prone to slow hydrolysis. Solutions may not be stable over long periods. |

| Dilute Hydrochloric Acid | Aqueous Acidic | Soluble | [11][12] | The preferred solvent for stability, as it suppresses hydrolysis and stabilizes the [IrCl₆]²⁻ ion. |

| Alcohol (e.g., Ethanol) | Polar Protic | Soluble | [11][12] | Commonly used for synthesizing organometallic complexes and catalysts. |

| Acetone | Polar Aprotic | Soluble | [13] | Can act as a ligand, forming acetone complexes with the iridium center. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [13] | Caution advised: DMSO can slowly reduce Iridium(IV) to Iridium(III). |

| Aqua Regia | Strong Acid | Soluble | [15][16] | A highly corrosive mixture that dissolves the salt, likely forming H₂IrCl₆. |

| Alkanes (e.g., Hexane) | Non-polar | Insoluble | [5] | Not a suitable solvent for this polar, ionic compound. |

Experimental Protocol: Gravimetric Determination of Solubility

To ensure reproducibility, it is best practice to determine the solubility of a specific batch of Iridium(IV) chloride hydrate in the desired solvent and temperature conditions. The following protocol outlines a reliable gravimetric method coupled with spectroscopic confirmation.

Principle:

A saturated solution is prepared by equilibrating an excess of the solute with the solvent. The undissolved solid is removed, and the concentration of iridium in a known volume of the supernatant is determined.

Materials:

-

Iridium(IV) chloride hydrate

-

Solvent of interest (e.g., 0.1 M HCl)

-

Volumetric flasks (Class A)

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Constant temperature bath or shaker

-

UV-Vis Spectrophotometer or ICP-MS for concentration analysis

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Iridium(IV) chloride hydrate to a known volume of the solvent in a sealed container (e.g., a centrifuge tube). "Excess" means enough solid remains undissolved to be clearly visible.

-

Equilibration: Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: After equilibration, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Extraction: Carefully extract a precise volume of the clear supernatant using a volumetric pipette. For enhanced accuracy, immediately filter the extracted liquid through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Concentration Analysis:

-

Gravimetric Method: Transfer the filtered supernatant to a pre-weighed beaker. Gently evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point). Once all solvent is removed, weigh the beaker with the dried residue. The mass of the residue corresponds to the amount of dissolved iridium salt.

-

Spectroscopic/Elemental Method (Recommended): Prepare a series of dilutions of the filtered supernatant. Analyze the iridium concentration using a calibrated analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for highest accuracy, or UV-Vis spectrophotometry by measuring the absorbance at the characteristic λ_max of the [IrCl₆]²⁻ ion.

-

-

Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Caption: Experimental workflow for determining IrCl₄·xH₂O solubility.

Practical Considerations and Troubleshooting

-

Solution Color: The color of the solution provides clues about the iridium species present. A stable solution of [IrCl₆]²⁻ in HCl is typically a dark brown or reddish-brown. A change in color (e.g., to olive green) may indicate the reduction of Ir(IV) to Ir(III).[15]

-

Incomplete Dissolution: If the salt does not dissolve as expected, especially in water, consider adding dilute HCl to suppress hydrolysis. Gentle heating can also increase solubility, but be aware that it may also accelerate decomposition or speciation changes.

-

Precipitation: The formation of a precipitate in an aqueous solution over time is a clear sign of hydrolysis. Prepare fresh solutions for critical applications and store them in dilute HCl.

-

Safety: Always handle Iridium(IV) chloride hydrate in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant.[7][11]

Conclusion

The solubility of Iridium(IV) chloride hydrate is a nuanced topic, governed by complex chemical equilibria that extend beyond simple physical dissolution. While it is readily soluble in water, alcohols, and dilute hydrochloric acid, its stability in solution is a critical factor for experimental success. Dilute HCl is the recommended solvent for most applications, as it effectively stabilizes the hexachloroiridate(IV) anion and prevents hydrolysis-induced precipitation. For applications requiring the highest degree of precision, researchers are strongly encouraged to perform their own solubility determination using the robust protocol outlined in this guide. A comprehensive understanding of these principles is essential for harnessing the full potential of this versatile and valuable iridium precursor.

References

- Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. (n.d.). Google Cloud.

- Iridium(IV) Chloride Hydrate, Ir. (2024, April 9). ChemBK.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- Safety Data Sheet. (2015, June 15). Colonial Metals.

- Iridium(IV) chloride hydrate | Cl4H2IrO | CID 16212119. (n.d.). PubChem.

- Iridium(IV) chloride hydrate. (n.d.). Chem-Impex.

- Iridium(IV) chloride 99.9+ trace metals 207399-11-9. (n.d.). Sigma-Aldrich.

- CAS 10025-97-5 Iridium(IV) chloride. (n.d.). Alfa Chemistry.

- SAFETY DATA SHEET. (2018, March 29). Thermo Fisher Scientific.

- Iridium (IV) Chloride, Ir 57%. (n.d.). ProChem, Inc.

- Preparation method of iridium trichloride hydrate. (n.d.). Google Patents.

- THE CHEMISTRY OF IRIDIUM IN BASIC AQUEOUS SOLUTION: A POLAROGRAPHIC STUDY. (n.d.). Canadian Science Publishing.

- How to prepare tri-Iridium(III) chloride hydrate efficiently? (n.d.). Guidechem.

- The chemistry of iridium in basic aqueous solution: A polarographic study. (2025, August 6). ResearchGate.

- Iridium(IV) chloride hydrate. (n.d.). Chem-Impex.

- Iridium(III) chloride. (n.d.). Wikipedia.

- Iridium. (n.d.). Wikipedia.

- SAFETY DATA SHEET. (2024, March 30). Thermo Fisher Scientific.

- Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. (2019, March 18). ResearchGate.

- Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. (n.d.). PMC - NIH.

- Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids. (2025, August 6). ResearchGate.

- Method for preparing iridous chloride hydrate. (n.d.). Google Patents.

- Iridium(IV) chloride hydrate | 207399-11-9. (n.d.). J&K Scientific LLC.

- Making Hydrated Iridium Chloride. (2020, October 18). Reddit.

- Iridium tetrachloride. (n.d.). Wikipedia.

- Iridium(III) chloride hydrate | 14996-61-3. (2025, April 29). ChemicalBook.

- Converting Iridium Chloride to Iridium Chloride trihydrate. (2019, November 20). Reddit.

- Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. (2019, March 18). ACS Publications.

- Water-Soluble Tris(cyclometalated) Iridium(III) Complexes for Aqueous Electron and Energy Transfer Photochemistry. (2022, April 12). NIH.

- Iridium(III) Chloride Hydrate, 14996-61-3,IrCl3·XH2O. (n.d.). UIV CHEM.

- Labile Hydrido Complexes of Iridium(III): Synthesis, Dynamic Behavior in Solution, and Reactivity toward Alkenes. (n.d.). ACS Publications.

- First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2]. (2023, May 27). ACS Publications.

- Exploiting a New Strategy to Prepare Water‐Soluble Heteroleptic Iridium(III) Complexes to Control Electrochemiluminescence Reaction Pathways in Aqueous Solution. (n.d.). NIH.

- Iridium (IV) Chloride, Ir 57%. (n.d.). Ereztech.

- Iridium(IV) chloride | 119401-96-6. (n.d.). ChemicalBook.

Sources

- 1. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 2. Iridium(IV) chloride 99.9+ trace metals 207399-11-9 [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Iridium (IV) Chloride, Ir 57% - ProChem, Inc. [prochemonline.com]

- 5. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Iridium(IV) chloride hydrate | Cl4H2IrO | CID 16212119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [documents.thermofisher.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chembk.com [chembk.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Iridium tetrachloride - Wikipedia [en.wikipedia.org]

- 15. Page loading... [wap.guidechem.com]

- 16. Iridium - Wikipedia [en.wikipedia.org]

The Definitive Guide to Thermogravimetric Analysis of Iridium(IV) Chloride Hydrate

A Senior Application Scientist's Perspective on Method Development and Mechanistic Interpretation

This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of iridium(IV) chloride hydrate (IrCl₄·xH₂O). It is intended for researchers, scientists, and drug development professionals who utilize iridium-based compounds and require a deep understanding of their thermal properties for applications ranging from catalyst development to materials science. This document moves beyond a standard protocol, offering insights into the causality behind experimental choices and a framework for interpreting the resulting data with scientific rigor.

Introduction: The Significance of Thermal Analysis for Iridium Precursors

Iridium(IV) chloride hydrate is a critical precursor for the synthesis of a wide array of iridium-based catalysts and advanced materials.[1] Its utility in applications such as electrodes for vanadium redox flow batteries and catalysts for oxygen evolution reactions underscores the importance of understanding its fundamental properties. The thermal stability and decomposition pathway of this hydrated salt are paramount for controlling the synthesis of iridium nanoparticles and single-atom catalysts, as the thermal treatment directly influences the final material's structure and catalytic activity.

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability and composition of materials by measuring changes in mass as a function of temperature.[2][3] For a hydrated compound like iridium(IV) chloride, TGA provides critical information on dehydration processes, decomposition temperatures, and the final residual mass, which are all vital for quality control and process optimization.[2]

Foundational Principles of TGA for Hydrated Metal Chlorides

The thermal decomposition of hydrated metal chlorides, including iridium(IV) chloride hydrate, typically proceeds in a stepwise manner. The initial mass loss is attributed to the release of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.[4][5] The precise nature of this decomposition is highly dependent on the experimental atmosphere (inert or oxidative).

An inert atmosphere, such as nitrogen or argon, allows for the observation of the intrinsic thermal stability of the compound, leading to decomposition products that may include lower oxidation state chlorides or the pure metal.[2] In contrast, an oxidative atmosphere, such as air or oxygen, will likely lead to the formation of iridium oxides.[6]

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of iridium(IV) chloride hydrate, adhering to the principles outlined in standards such as ASTM E1131.[3][7][8]

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated instrument capable of controlled heating rates and precise mass measurement.

-

Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

-

Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).

-

Sample: Iridium(IV) chloride hydrate, appearing as a black crystalline solid.[9]

Step-by-Step Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA is clean and the balance is tared.

-

Set the desired purge gas flow rate, typically 20-50 mL/min, to provide the appropriate environment.[2]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of iridium(IV) chloride hydrate into the crucible. A smaller sample size minimizes thermal gradients.

-

-

TGA Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a controlled rate of 10 °C/min to a final temperature of 1000 °C. This heating rate is a good starting point for balancing resolution and analysis time.

-

Continuously record the sample mass as a function of temperature.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the TGA of Iridium(IV) chloride hydrate.

Expected Thermal Decomposition Mechanism and Data Interpretation

The thermogram (a plot of percent weight loss versus temperature) of iridium(IV) chloride hydrate is expected to show distinct mass loss steps.[2] The exact temperatures and mass loss percentages will depend on the hydration state ('x') of the sample.

Dehydration Stage

The initial mass loss, typically occurring below 250 °C, corresponds to the removal of water of hydration.[4] For hydrated metal chlorides, this process can occur in one or more steps, depending on the binding energies of the water molecules. The total mass loss in this stage can be used to determine the initial number of water molecules ('x') in the formula IrCl₄·xH₂O.

Decomposition in an Inert Atmosphere (Nitrogen)

Following dehydration, the anhydrous iridium(IV) chloride will decompose at higher temperatures. In an inert atmosphere, the likely decomposition pathway involves the reduction of Ir(IV) to a lower oxidation state, potentially Ir(III) chloride, followed by further decomposition to metallic iridium. The decomposition of the anhydrous chloride is expected to commence above 400 °C.[4] The final residue at 1000 °C should be metallic iridium, which is highly resistant to further reaction in an inert environment.[10]

Decomposition in an Oxidative Atmosphere (Air or Oxygen)

In the presence of oxygen, the decomposition pathway is significantly different. After dehydration, the iridium chloride will likely decompose and oxidize to form iridium(IV) oxide (IrO₂).[6] This oxide is thermally stable at intermediate temperatures but may further decompose to metallic iridium at very high temperatures, typically above 1070 °C.[6]

Proposed Decomposition Pathway Diagram

Caption: Proposed decomposition pathways under different atmospheres.

Quantitative Data Summary

The following table summarizes the expected mass loss for a hypothetical sample of IrCl₄·6H₂O. The actual results will vary depending on the true hydration state.

| Decomposition Stage | Atmosphere | Temperature Range (°C) | Expected Mass Loss (%) | Final Product |

| Dehydration | Inert/Oxidative | < 250 | ~24.4% | IrCl₄ |

| Decomposition | Inert (N₂) | > 400 | ~32.1% (from IrCl₄) | Ir |

| Decomposition | Oxidative (Air) | > 400 | ~24.9% (from IrCl₄) | IrO₂ |

Calculations are based on the molecular weights: Ir = 192.22 g/mol , Cl = 35.45 g/mol , H₂O = 18.02 g/mol , O = 16.00 g/mol .

Conclusion: From Data to Insight

The thermogravimetric analysis of iridium(IV) chloride hydrate is a powerful tool for characterizing this important precursor material. By carefully controlling the experimental conditions, particularly the atmosphere, and by understanding the fundamental chemistry of its decomposition, researchers can gain valuable insights into its thermal stability, composition, and behavior under various processing conditions. This knowledge is crucial for the rational design and synthesis of high-performance iridium-based materials.

References

- Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. (n.d.). Google Cloud.

- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.

- Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus DatapointLabs.

- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). ASTM International.

- ASTM E1131-98 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). ASTM International.

- Iridium(III) chloride. (n.d.). In Wikipedia.

- E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). ASTM International.

- Iridium(IV) Chloride Hydrate, Ir. (2024, April 9). ChemBK.

- Iridium(IV) chloride hydrate. (n.d.). Chem-Impex.

- Thermal stability and decomposition behaviors of some hydrous transition metal chlorides. (n.d.). ResearchGate.

- Iridium(IV) chloride 99.9+ trace metals. (n.d.). Sigma-Aldrich.

- Iridium(IV) chloride hydrate. (n.d.). PubChem.

- A study of the thermal decomposition of some hydrated coordination compounds. (n.d.). Dissertation.

- Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. (2016). MATEC Web of Conferences.

- Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. (2016). MATEC Web of Conferences.

- Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. (n.d.). MATEC Web of Conferences.

- Kinetics of Thermal Dehydration and Decomposition of Hydrated Chlorides of Some 3d Transition Metals (Mn—Cu Series). Part 5. Dehydration and Decomposition of CuCl2×2H2O. (n.d.). ResearchGate.

- Thermal decomposition and spectra of some anhydrous and some hydrated metal chloride dioxan adducts. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

- Kinetics of thermal dehydration and decomposition of hydrated chlorides of some 3d transition metals (Mn-Co series). Part-III. Dehydration and decomposition of COCl2 hydrates. (n.d.). ResearchGate.

- Iridium. (n.d.). In Wikipedia.

- Iridium(IV) chloride 99.9+ trace metals. (n.d.). Sigma-Aldrich.

- Iridium(IV) chloride technical grade. (n.d.). Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 3. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. kalite.com [kalite.com]

- 8. store.astm.org [store.astm.org]

- 9. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 10. Iridium - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Speciation of Iridium(IV) Chloride Hydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) chloride hydrate, a key precursor in catalysis and medicinal chemistry, exhibits complex speciation in aqueous solution, profoundly influencing its reactivity and efficacy.[1][2] This in-depth technical guide provides a comprehensive exploration of the aqueous chemistry of iridium(IV) chloride, focusing on the sequential aquation and hydrolysis of the hexachloroiridate(IV) anion, [IrCl6]2-. We will delve into the underlying principles governing these equilibria and present detailed, field-proven methodologies for their characterization using UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand, control, and leverage the speciation of iridium(IV) in their applications.

Introduction: The Critical Role of Speciation in Iridium(IV) Applications

Iridium(IV) chloride hydrate is a versatile compound utilized in a wide array of applications, from the synthesis of potent anticancer agents to the development of robust catalysts for water oxidation and organic transformations.[1] The underlying reactivity and ultimate performance of iridium in these systems are not dictated by the solid-state structure of the starting material, but rather by the dynamic equilibrium of iridium species present in the aqueous reaction medium.

Upon dissolution in water, iridium(IV) chloride hydrate, which exists as H2IrCl6 or its salts, rapidly forms the hexachloroiridate(IV) anion, [IrCl6]2-. This octahedral complex is kinetically inert but thermodynamically susceptible to a series of ligand exchange reactions with water molecules (aquation) and subsequent deprotonation of the coordinated water (hydrolysis). These processes lead to a complex mixture of chloro-aqua and chloro-aqua-hydroxo species, each with distinct electronic, steric, and reactive properties.

A thorough understanding of this speciation is paramount for several reasons:

-

Reproducibility: The exact composition of an "iridium(IV) chloride solution" can vary significantly depending on factors such as pH, concentration, temperature, and age. This variability can lead to inconsistent experimental results.

-

Mechanism of Action: In drug development, the active form of an iridium-based therapeutic may be a specific aquated or hydrolyzed species that can more readily interact with biological targets.

-

Catalytic Activity: The catalytic efficacy of iridium complexes is highly dependent on the coordination environment of the metal center. The presence of labile aqua ligands can be crucial for substrate binding and activation.

This guide will provide a systematic framework for understanding and characterizing the speciation of iridium(IV) chloride in aqueous solution.

The Speciation Cascade: Aquation and Hydrolysis of [IrCl6]2-

The aqueous chemistry of iridium(IV) chloride is dominated by a series of interconnected equilibria. The initial species, [IrCl6]2-, undergoes stepwise replacement of chloride ligands by water molecules, a process known as aquation. Each aquation step is followed by potential hydrolysis of the newly coordinated water molecule.

Stepwise Aquation

The aquation of [IrCl6]2- proceeds through a series of sequential and reversible steps:

-

[IrCl6]2- + H2O ⇌ [IrCl5(H2O)]- + Cl-

-

[IrCl5(H2O)]- + H2O ⇌ [IrCl4(H2O)2] + Cl-

-

...and so on, potentially up to [Ir(H2O)6]4+.

These reactions are generally slow at room temperature and in the absence of light, reflecting the kinetic inertness of the d5 Ir(IV) center. The equilibrium position of each step is influenced by the chloride concentration, with higher concentrations favoring the chloro complexes.

Hydrolysis of Aquated Species

The coordinated water molecules in the chloro-aqua iridium(IV) complexes are more acidic than bulk water due to the high positive charge of the iridium center. This leads to a series of hydrolysis equilibria:

-

[IrCl5(H2O)]- ⇌ [IrCl5(OH)]2- + H+

-

[IrCl4(H2O)2] ⇌ [IrCl4(H2O)(OH)]- + H+

-

[IrCl4(H2O)(OH)]- ⇌ [IrCl4(OH)2]2- + H+

These hydrolysis reactions are highly pH-dependent. At low pH, the aquated species will predominate, while at higher pH, the hydroxo and even oxo-bridged polymeric species can form. The hydrolysis of iridium aqua ions has been studied, and while specific data for Ir(IV) is scarce, the hydrolysis constants for Ir(III) provide a useful reference point.[3]

Analytical Methodologies for Speciation Analysis

A multi-faceted analytical approach is required to fully characterize the complex equilibria of iridium(IV) chloride in solution. Here, we detail the application of three powerful techniques: UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy.

UV-Vis Spectroscopy: A Versatile Tool for Monitoring Speciation

UV-Vis spectroscopy is a highly accessible and informative technique for monitoring changes in the coordination environment of iridium(IV). The d-d transitions and ligand-to-metal charge transfer (LMCT) bands are sensitive to the number and type of ligands coordinated to the iridium center.

The hexachloroiridate(IV) anion, [IrCl6]2-, exhibits characteristic absorption bands in the visible region.[4] As aquation proceeds, these bands will shift in wavelength and change in intensity, allowing for the deconvolution of the spectra to determine the relative concentrations of the different species.

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| [IrCl6]2- in 1 M HCl | 488 | ~3900 | [4] |

| [IrCl5(H2O)]- | ~450 | ~3320 | [5][6] |

Table 1: Reported UV-Vis Spectral Data for Iridium(IV) Chloro and Chloro-Aqua Complexes.

This protocol outlines a method for monitoring the time- and pH-dependent aquation of [IrCl6]2-.

1. Materials and Reagents:

- Iridium(IV) chloride hydrate (e.g., H2IrCl6·xH2O or Na2IrCl6·xH2O)

- Deionized water (18.2 MΩ·cm)

- Hydrochloric acid (HCl), concentrated

- Sodium hydroxide (NaOH), 1 M solution

- pH buffer solutions (pH 4, 7, 9)

- Quartz cuvettes (1 cm path length)

2. Stock Solution Preparation:

- Prepare a 10 mM stock solution of [IrCl6]2- by dissolving the appropriate amount of iridium(IV) chloride hydrate in 0.1 M HCl. The acidic conditions will suppress initial hydrolysis and stabilize the [IrCl6]2- species.

- Determine the exact concentration of the stock solution spectrophotometrically using the known molar absorptivity of [IrCl6]2- at its λmax in 1 M HCl.[4]

3. Kinetic Monitoring of Aquation:

- Prepare a series of solutions by diluting the stock solution into deionized water and different pH buffers to achieve a final iridium concentration of ~0.1 mM.

- Immediately after preparation, record the UV-Vis spectrum from 300 to 700 nm.

- Continue to record spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly, and then daily) to monitor the changes in the absorption profile.

- Maintain the solutions at a constant temperature throughout the experiment.

4. Data Analysis:

- Plot the absorbance at key wavelengths (e.g., the λmax of [IrCl6]2- and the expected λmax of the aquated species) as a function of time.

- Use spectral deconvolution software to fit the time-resolved spectra to a model that includes the contributions from [IrCl6]2-, [IrCl5(H2O)]-, and subsequent aquated species. This will allow for the determination of the rate constants for the aquation reactions.

dot graph UV_Vis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for UV-Vis analysis of iridium(IV) speciation.

Cyclic Voltammetry: Probing Redox Behavior and Speciation

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of the Ir(IV)/Ir(III) couple. The formal potential (E°') of this couple is sensitive to the coordination environment of the iridium center. As chloride ligands are replaced by water or hydroxide, the electron-donating ability of the ligand sphere changes, leading to a shift in the redox potential.

By monitoring the changes in the cyclic voltammogram as a function of time, pH, and chloride concentration, it is possible to track the progress of aquation and hydrolysis.

This protocol provides a framework for using CV to study the speciation of iridium(IV) chloride in aqueous solution.[6][7][8][9][10]

1. Materials and Reagents:

- Iridium(IV) chloride solution (as prepared for UV-Vis analysis)

- Supporting electrolyte (e.g., 0.1 M KCl or NaClO4)

- Working electrode (e.g., glassy carbon or platinum)

- Reference electrode (e.g., Ag/AgCl)

- Counter electrode (e.g., platinum wire)

- Polishing materials (alumina slurries)

2. Electrochemical Cell Setup:

- Assemble a three-electrode electrochemical cell containing the iridium solution and the supporting electrolyte.

- Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.

3. Data Acquisition:

- Record an initial cyclic voltammogram of the freshly prepared iridium solution. A typical potential window would be from a potential where no reaction occurs to a potential sufficiently negative to reduce Ir(IV) to Ir(III), and then back.

- Record cyclic voltammograms at various scan rates to assess the reversibility of the Ir(IV)/Ir(III) redox couple.

- Monitor the evolution of the cyclic voltammogram over time as the solution ages. The appearance of new redox peaks or shifts in the peak potentials will indicate changes in the iridium speciation.

- Perform experiments at different pH values to investigate the influence of hydrolysis on the electrochemical behavior.

4. Data Analysis:

- Determine the formal potential (E°') for each observed redox couple from the average of the anodic and cathodic peak potentials.

- Relate the changes in E°' to the progressive aquation and hydrolysis of the [IrCl6]2- complex.

- The peak currents can be used to estimate the diffusion coefficients of the different iridium species.

X-ray Absorption Spectroscopy: A Direct Probe of the Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful synchrotron-based technique that provides direct information about the local atomic and electronic structure of the absorbing element. It is an ideal tool for studying the speciation of iridium in solution. XAS is divided into two regions:

-

X-ray Absorption Near Edge Structure (XANES): The XANES region is sensitive to the oxidation state and coordination geometry of the iridium center. Changes in the XANES spectrum can be used to follow the conversion of Ir(IV) to Ir(III) or changes in the coordination number and symmetry.

-

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the number, type, and distance of the atoms in the immediate vicinity of the iridium atom. This allows for the direct determination of the number of chloride and oxygen (from water or hydroxide) ligands in the first coordination sphere.

This protocol provides a general outline for conducting XAS experiments to study iridium speciation. Access to a synchrotron light source is required.

1. Sample Preparation:

- Prepare iridium solutions at various stages of aquation and hydrolysis, as determined by UV-Vis and CV.

- The concentration of the solutions should be optimized for XAS measurements, typically in the millimolar range.

- The solutions are loaded into specialized sample holders with X-ray transparent windows.

2. Data Collection:

- Data is collected at the Ir L3-edge.

- XANES and EXAFS spectra are recorded for each sample.

- It is crucial to also collect data on reference compounds with known structures, such as solid K2IrCl6 and IrO2, to aid in data analysis.

3. Data Analysis:

- The XANES spectra are analyzed to determine the oxidation state and coordination geometry of the iridium species in solution.

- The EXAFS data is fitted using theoretical models to determine the number and distance of Cl and O atoms in the first coordination sphere of iridium. This provides a direct measure of the extent of aquation and hydrolysis.

Summary and Outlook

The aqueous speciation of iridium(IV) chloride hydrate is a complex interplay of aquation and hydrolysis reactions that ultimately dictates its chemical behavior. This guide has provided a framework for understanding these fundamental processes and has detailed robust analytical methodologies for their characterization. By employing a combination of UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy, researchers can gain a comprehensive understanding of the iridium species present in their systems.

While significant progress has been made in understanding the aqueous chemistry of iridium, there remain opportunities for further research. The precise determination of the stepwise formation constants for all the chloro-aqua and chloro-aqua-hydroxo species of Ir(IV) is an area that warrants further investigation. The protocols and methodologies outlined in this guide provide a solid foundation for such studies.

A thorough understanding and control of iridium speciation will undoubtedly lead to the development of more effective and reproducible iridium-based technologies, from next-generation pharmaceuticals to highly efficient catalysts.

References

-

CORE. (2016, December 10). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. [Link]

-

ACS Publications. (2023, May 27). First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2]. [Link]

-

Canadian Science Publishing. (n.d.). THE CHEMISTRY OF IRIDIUM IN BASIC AQUEOUS SOLUTION: A POLAROGRAPHIC STUDY. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----). [Link]

-

RSC Publishing. (n.d.). New aqua ions of iridium in oxidation states (III), (IV), and (V). [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of polycrystalline iridium electrode in the solutions of. [Link]

-

ResearchGate. (2025, August 6). Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (500 MHz) of complexes (a, e) 1a, (b, f) 1b, (c, g) 1c.... [Link]

-

Truman ChemLab. (2013, October 23). Electrochemistry: Cyclic Voltammetry This document contains a list of tasks to complete, after which you should be fairly comfor. [Link]

-

iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]

-

ResearchGate. (2025, October 8). Predicted Cyclic Voltammetry Simulations on Iridium Oxide Surfaces with Comparisons To Experiment. [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. [Link]

-

ResearchGate. (2025, August 6). Estimation of energy levels of new Iridium cyclometalated complexes via cyclic voltammetry. [Link]

-

MDPI. (n.d.). 'Aggregation-Induced Emission' Active Mono-Cyclometalated Iridium(III) Complex Mediated Efficient Vapor-Phase Detection of Dichloromethane. [Link]

-

Safina. (n.d.). Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. [Link]

-

ResearchGate. (2025, August 6). An iridium(IV) species, [CpIr(NHC)Cl]+, related to a water-oxidation catalyst*. [Link]

-

PMC - NIH. (n.d.). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectra of the RuII‐chloro complexes and their.... [Link]

-

NECTAR COST. (n.d.). Iridium hydrolysis constants. [Link]

-

ResearchGate. (n.d.). (PDF) EXAFS investigation of organometallic iridium complexes. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----). [Link]

-

ResearchGate. (2024, January 10). C−H Bond Activation by Iridium(III) and Iridium(IV) Oxo Complexes. [Link]

-

ResearchGate. (n.d.). Stability constants for hydroxo/chloro mixed ligand complexes at both.... [Link]

-

ResearchGate. (n.d.). UV–Visible spectral progression during hydrolysis, acid condensation,.... [Link]

-

MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

-

SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

-

NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

- Unknown Source. (n.d.). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. [https://www.researchgate.

-

http:/ /ejournal.upi. edu. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

-

ResearchGate. (n.d.). UV‐vis spectra of iridium complexes 1–4.. [Link]

-

ResearchGate. (2025, August 6). New aqua ions of iridium in oxidation states (III), (IV), and (V). [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. [Link]

-

ResearchGate. (n.d.). UV–vis spectra of iridium complexes 1–4 (2.0 × 10⁻⁵ mol L⁻¹ in CH2Cl2).. [Link]

- Unknown Source. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. [https://www.ukm.my/jsm/pdf_files/SM-2023-52-1-31.pdf]

-

NIH. (2016, August 17). Spectroscopic and computational investigation of actinium coordination chemistry. [Link]

-

Chemistry LibreTexts. (2021, September 11). 10.3: UV/Vis and IR Spectroscopy. [Link]

-

NIH. (n.d.). Planar Iron Hydride Nanoclusters: Combined Spectroscopic and Theoretical Insights into Structures and Building Principles. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. youtube.com [youtube.com]

- 3. cost-nectar.eu [cost-nectar.eu]

- 4. pubs.acs.org [pubs.acs.org]